N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide
Description
N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, an oxetane ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3S/c13-12(14,15)9-17-5-2-10(3-6-17)1-4-16-21(18,19)11-7-20-8-11/h10-11,16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWKXEWBCSVBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCNS(=O)(=O)C2COC2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 1,1,1-trifluoroethanol with piperidine under controlled conditions.
Introduction of the Oxetane Ring: The oxetane ring is introduced through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties[][8].
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors, while the sulfonamide group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide
- N-2,2,2-trifluoroethylisatin ketimines
Uniqueness
N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts specific steric and electronic properties that are not found in many other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
